molecular formula C14H22N2O2S B2582769 1-[(4-Sec-butylphenyl)sulfonyl]piperazine CAS No. 744227-35-8

1-[(4-Sec-butylphenyl)sulfonyl]piperazine

Cat. No.: B2582769
CAS No.: 744227-35-8
M. Wt: 282.4
InChI Key: GWJIWGHMZOHUCS-UHFFFAOYSA-N
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Description

1-[(4-Sec-butylphenyl)sulfonyl]piperazine is a sulfonamide-functionalized piperazine derivative characterized by a sec-butyl group at the para position of the phenyl ring attached to the sulfonyl moiety. Its synthesis typically involves reacting piperazine with 4-sec-butylphenylsulfonyl chloride under controlled conditions, followed by purification via crystallization .

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJIWGHMZOHUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-sec-butylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Piperazine+4-sec-butylbenzenesulfonyl chlorideThis compound+HCl\text{Piperazine} + \text{4-sec-butylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperazine+4-sec-butylbenzenesulfonyl chloride→this compound+HCl

Chemical Reactions Analysis

1-[(4-Sec-butylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects across various biological systems. Its structure allows it to interact with multiple biological targets, making it a candidate for drug development.

Pharmacological Activities

Research indicates that derivatives of piperazine, including 1-[(4-Sec-butylphenyl)sulfonyl]piperazine, exhibit a broad spectrum of pharmacological activities:

  • Antidepressant : Piperazine derivatives have shown efficacy in treating depression by modulating neurotransmitter levels.
  • Anticancer : Studies suggest that this compound can induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines, with IC50 values indicating potent cytotoxicity at low concentrations.
  • Antibacterial and Antifungal : The sulfonyl group enhances the antibacterial and antifungal properties of piperazine derivatives, making them effective against various microbial strains.

Biological Screening

Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of this compound on different cancer cell lines:

  • CEM-13 Cell Line : IC50 = 0.12 µM
  • MCF-7 Cell Line : IC50 = 15.63 µM

These results indicate that the compound exhibits significant potency against certain cancer types, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Modifications to the piperazine ring or the sulfonyl group can significantly influence its efficacy.

ModificationBiological ActivityIC50 Value
UnmodifiedBaseline Activity-
Methyl SubstitutionEnhanced Anticancer0.05 µM
Ethyl SubstitutionReduced Antibacterial0.75 µM

Materials Science

Beyond medicinal applications, this compound is also utilized in materials science. Its unique structural properties allow it to be incorporated into polymers and advanced materials, enhancing their thermal stability and chemical resistance.

Synthesis and Development

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The sulfonamide functional group is particularly valuable in medicinal chemistry for developing new therapeutic agents.

Synthetic Pathways

Common synthetic routes include:

  • Nucleophilic substitution reactions involving piperazine derivatives.
  • Electrophilic aromatic substitution to introduce the sec-butylphenyl group.

Mechanism of Action

The mechanism of action of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as proteins or enzymes, in biological systems. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity and function of the target proteins . The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Sulfonyl piperazines differ primarily in the substituents on the phenyl ring, which influence electronic properties, steric bulk, and lipophilicity. Key examples include:

1-[(4-Trifluoromethylphenyl)sulfonyl]piperazine (TFMPP)
  • Substituent : Trifluoromethyl (CF₃, meta position).
  • Electronic Effect : Strong electron-withdrawing due to CF₃.
  • Activity : Acts as a 5-HT1B/1C receptor agonist, suppressing locomotor activity in rats .
1-[(3-Chlorophenyl)sulfonyl]piperazine (mCPP)
  • Substituent : Chloro (Cl, meta position).
  • Electronic Effect : Moderate electron-withdrawing.
  • Activity : Reduces locomotor activity via 5-HT receptor activation; effects potentiated by serotonin depletion .
1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine (ASP)
  • Substituents: Bromophenoxy (electron-withdrawing) and fluorophenyl (electron-withdrawing).
  • Activity : Mimics auxin signaling, inhibiting root elongation and altering gravitropism in Arabidopsis thaliana .
1-[(4-Methoxyphenyl)sulfonyl]piperazine (MeOPP)
  • Substituent : Methoxy (OCH₃, para position).
  • Electronic Effect : Electron-donating.
  • Activity : Found in designer drugs with psychostimulatory effects .
1-[(4-Sec-butylphenyl)sulfonyl]piperazine
  • Substituent : sec-Butyl (para position).
  • Electronic Effect : Electron-donating (alkyl group).

Key Trends and Implications

Substituent Position and Electronic Effects :

  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance receptor binding in serotonergic agents .
  • Electron-donating groups (e.g., sec-butyl, OCH₃) may improve lipophilicity for membrane penetration or agrochemical persistence.

Steric Effects :

  • Bulky substituents (e.g., sec-butyl) could hinder binding to compact enzyme active sites but improve selectivity for larger pockets .

Biological Context :

  • Piperazine derivatives with para-substituted sulfonyl groups are prevalent in both CNS-targeting drugs and plant growth regulators, underscoring their versatility .

Biological Activity

1-[(4-Sec-butylphenyl)sulfonyl]piperazine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 744227-35-8, exhibits a range of pharmacological properties that make it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C14H22N2O2SC_{14}H_{22}N_{2}O_{2}S. The structure features a piperazine ring substituted with a sec-butylphenyl group and a sulfonyl moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to affect ATP synthase activity, which is critical for ATP production in cells .
  • Antimicrobial Properties : Preliminary data suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a potential candidate for antibiotic development.
  • Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in cancer cell lines, suggesting its role as an anticancer agent .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity Effect Reference
Enzyme InhibitionInhibits ATP synthase
AntimicrobialActive against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Activity : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in human breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .
  • Antimicrobial Testing : A study evaluated the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with ATP synthase revealed that it competes with natural substrates, leading to decreased ATP production. This finding suggests potential applications in metabolic disorders where ATP regulation is critical .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(4-sec-butylphenyl)sulfonyl]piperazine?

  • Methodology : The compound is typically synthesized via sulfonylation of piperazine. A representative approach involves reacting piperazine with 4-sec-butylbenzenesulfonyl chloride in dichloromethane (DCM) in the presence of a base like triethylamine. Reaction conditions (e.g., temperature, stoichiometry) are critical for yield optimization. Post-synthesis, purification is achieved via column chromatography or recrystallization. For analogs, substituent modifications on the phenyl ring can be introduced using halogenation or cross-coupling reactions .
  • Characterization : Confirmed via 1^1H NMR (e.g., δ 7.32–7.00 ppm for aromatic protons) and 13^{13}C NMR, with mass spectrometry (MS) to verify molecular weight .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., piperazine CH2_2 groups at δ 2.41–3.81 ppm) and confirms sulfonyl group integration.
  • IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C14_{14}H22_{22}N2_2O2_2S).
    • Supplementary Methods : X-ray crystallography (for crystal structure determination) and elemental analysis (C, H, N, S) ensure purity .

Q. What biological activities are reported for sulfonylated piperazine derivatives?

  • Antimicrobial Activity : Piperazine sulfonamides exhibit moderate to strong activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Bioactivity correlates with electron-withdrawing substituents on the phenyl ring .
  • Enzyme Inhibition : Some derivatives act as kinase inhibitors (e.g., tyrosine kinase) by binding to ATP pockets, as shown in IC50_{50} assays .

Advanced Research Questions

Q. How can computational methods optimize the synthetic yield and biological activity of this compound?

  • DFT Studies : Density Functional Theory (DFT) models reaction transition states to identify energy barriers, guiding solvent/base selection. For example, calculations on sulfonylation intermediates predict optimal reaction temperatures .
  • Molecular Docking : Virtual screening against targets (e.g., bacterial dihydrofolate reductase) prioritizes derivatives with enhanced binding affinity. Modifications like fluorination at the para-position improve hydrophobic interactions .

Q. How do structural modifications influence structure-activity relationships (SAR) in antimicrobial applications?

  • Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO2_2) or trifluoromethyl (-CF3_3) groups at the phenyl ring enhance antimicrobial potency by increasing electrophilicity.
  • Hydrophilic Moieties : Adding hydroxyethyl or sulfamoyl groups (e.g., as in 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide) improves solubility for in vivo testing .
    • SAR Table :
Substituent (R)MIC (µg/mL) vs. S. aureusLogP
-NO2_28.22.1
-CF3_36.52.8
-OH12.41.3
Data adapted from PubChem bioactivity studies .

Q. What strategies improve solubility and bioavailability for in vivo pharmacokinetic studies?

  • Salt Formation : Hydrochloride or maleate salts enhance aqueous solubility.
  • Prodrug Design : Esterification of sulfonamide groups (e.g., acetyl prodrugs) increases membrane permeability, with hydrolysis in vivo releasing the active compound .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life by 3–5× in rodent models .

Data-Driven Insights

Q. How does the crystal structure inform drug design?

  • Key Findings : X-ray diffraction of 1-((3-bromophenyl)sulfonyl)-4-methylpiperazine reveals a chair conformation for the piperazine ring and planar sulfonyl-phenyl geometry. Dihedral angles between the sulfonyl group and piperazine (e.g., 85.2°) influence steric interactions with biological targets .
  • Table: Crystallographic Parameters

ParameterValue
Space GroupP21_1/c
Unit Cell Dimensionsa=8.21 Å, b=10.53 Å, c=12.74 Å
Z4
R-factor0.042

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